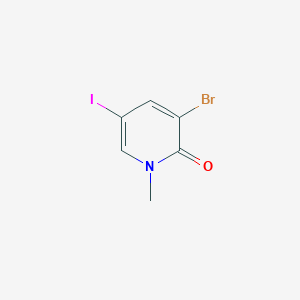

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

概要

説明

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Functionalization and Aminocarbonylation

- Application in Aminocarbonylation: The compound shows potential in aminocarbonylation reactions. A study involving similar pyridin-2(1H)-one derivatives demonstrated successful aminocarbonylation with various amines, highlighting its reactivity and usefulness in synthesizing amides (Takács et al., 2012).

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis: Research on analogues of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one has contributed to understanding crystal structures and molecular interactions, as seen in the study of 3-amino-5-bromopyridine derivatives (Bunker et al., 2008).

Halogen Bonding and N-Arylation

- Halogen Bonding in Chemical Reactions: The compound's structure, particularly its halogen elements, plays a role in halogen bonding and N-arylation. This was observed in reactions involving azines and haloarenenitriles, providing insights into the effects of steric and electronic factors on chemical interactions (Baykov et al., 2021).

Synthesis of Functionalized Pyridines

- Synthesis of Novel Pyridine Derivatives: The compound is a potential precursor in the synthesis of functionalized pyridines, which has applications in medicinal chemistry. Studies demonstrate the synthesis of pyridine derivatives using similar bromopyridines, contributing to drug development and organic chemistry research (Wu et al., 2022).

Quantum Mechanical Investigations and Biological Activities

- Quantum Mechanical and Biological Research: Research involving similar pyridine derivatives has explored quantum mechanical properties and biological activities, indicating potential applications in material science and biotechnology (Ahmad et al., 2017).

Medicinal Chemistry and Drug Synthesis

- Role in Medicinal Chemistry: Derivatives of pyridin-2(1H)-one are used in the synthesis of key intermediates for medicinal compounds, such as anticancer agents, showcasing its significance in drug discovery and development (Song et al., 2004).

特性

IUPAC Name |

3-bromo-5-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNCYFJPHKCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)

![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)

![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)

![tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2678424.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2678425.png)